Triethyl(methoxy)silane

Overview

Description

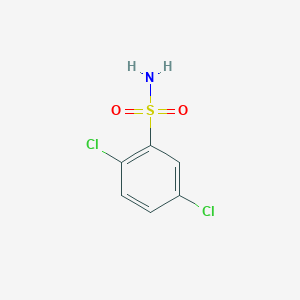

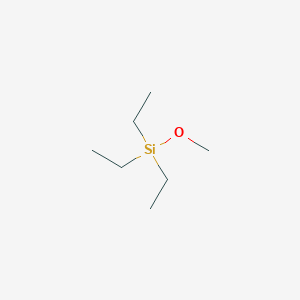

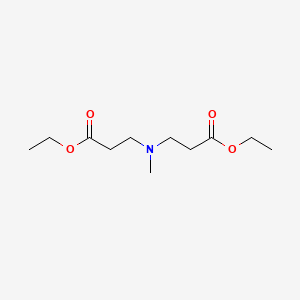

Triethyl(methoxy)silane, also known as Methyl triethylsilyl ether or Silane, triethylmethoxy-, is a chemical compound with the molecular formula C7H18OSi . It is often used in organic chemistry .

Synthesis Analysis

Triethyl(methoxy)silane can be synthesized from CO2 and hydrosilane via hydro-silylation . A variety of metal complex and nonmetal catalysts for CO2 hydrosilylation have been reported, with most of these systems selectively affording silyl formate with high yield under mild reaction conditions .

Molecular Structure Analysis

The molecular weight of Triethyl(methoxy)silane is 146.303 Da, and its monoisotopic mass is 146.112686 Da . The structure of this compound can be represented as CH3OSi with three ethyl groups attached to the silicon atom .

Chemical Reactions Analysis

Triethyl(methoxy)silane is frequently used as a reducing agent in organic chemistry. Its reactive Si-H bond transfers hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .

Physical And Chemical Properties Analysis

Triethyl(methoxy)silane is a clear and colorless compound at room temperature . More detailed physical and chemical properties such as boiling point, density, and refractive index are not available in the search results.

Scientific Research Applications

Silane Coupling Agent

- Scientific Field : Polymer Science and Engineering .

- Application Summary : Triethyl(methoxy)silane is used as a silane coupling agent in the development of polymer composites and coatings . It exhibits higher reactivity towards hydrolysis, making it valuable for multi-materialization .

- Methods of Application : The methoxy-type silane coupling agent composites-based modification is discussed using different methods . The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties .

- Results or Outcomes : The use of this silane coupling agent improves properties such as environment-friendly fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites .

Silylating Agent

- Scientific Field : Material Science .

- Application Summary : Triethyl(methoxy)silane, also known as Methoxytrimethylsilane (MTMS), is used as a silylating agent to provide a hydrophobic surface coating with a high water contact angle and low surface energy .

- Methods of Application : MTMS is used to quench labware with MTMS while handling HF/pyridine . Superhydrophobic recycled polyethylene terephthalate (rPET) aerogels can be fabricated by using rPET fibers and polyvinyl alcohol (PVA) and can be coated on MTMS .

- Results or Outcomes : MTMS on diglycidyl bisphenol A resin (epoxy resin) shows weathering resistance on exposure to UV by lowering the effect of color change by 45% .

Catalyst

- Scientific Field : Organic Chemistry .

- Application Summary : Triethylsilane is used as a catalyst in various organic synthetic reactions .

- Methods of Application : It is used in the synthesis of a spiro-oxindole blocker of Nav1.7 for the treatment of pain, Redox initiated cationic polymerization, Beckmann rearrangement of cyclododecanone oxime, Regioselective reductive coupling of enones and allenes .

- Results or Outcomes : It helps in catalyst reactivation after catalyst polymerization of styrene .

Reducing Agent

- Scientific Field : Organic Chemistry .

- Application Summary : Triethylsilane is used as a reducing agent in many organic synthetic reactions .

- Methods of Application : It is used to reduce metal salts, enhances deprotection of t-butoxycarbonyl-protected amines and tert-butylesters, and used in the reductive amidation of oxazolidinones with amino acids to provide dipeptides .

- Results or Outcomes : The use of Triethylsilane as a reducing agent helps in the successful completion of various organic reactions .

Semiconductor Industry

- Scientific Field : Material Science .

- Application Summary : Trimethylsilane is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) .

- Methods of Application : It is also used as a source gas to deposit TiSiCN hard coatings via plasma-enhanced magnetron sputtering (PEMS). It has also been used to deposit silicon carbide hard coatings via low-pressure chemical vapor deposition (LP-CVD) at relatively low temperatures under 1000 °C .

- Results or Outcomes : It is an expensive gas but safer to use than silane (SiH4); and produces properties in the coatings that cannot be undertaken by multiple source gases containing silicon and carbon .

Surface Coating

- Scientific Field : Material Science .

- Application Summary : Methoxytrimethylsilane (MTMS) is a silylating agent, which is majorly used to provide a hydrophobic surface coating with a high water contact angle and low surface energy .

- Methods of Application : It was used to quench labware with MTMS while handling HF/pyridine. Superhydrophobic recycled polyethylene terephthalate (rPET) aerogels can be fabricated by using rPET fibers and polyvinyl alcohol (PVA) and can be coated on MTMS .

- Results or Outcomes : MTMS on diglycidyl bisphenol A resin (epoxy resin) also shows weathering resistance on exposure to UV by lowering the effect of color change by 45% .

Safety And Hazards

Future Directions

The future directions of Triethyl(methoxy)silane research could involve further exploration of its use as a reducing agent in organic chemistry, particularly in the context of selective reduction in complex organic compound synthesis . Additionally, its potential applications in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition could be explored .

properties

IUPAC Name |

triethyl(methoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi/c1-5-9(6-2,7-3)8-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZZQXYTKNNCOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335541 | |

| Record name | Methoxytriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethyl(methoxy)silane | |

CAS RN |

2117-34-2 | |

| Record name | Triethylmethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxytriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

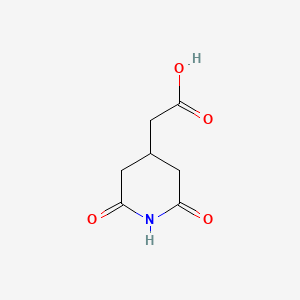

![(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1582109.png)

![2-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B1582119.png)

![3-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B1582121.png)